N10-(Trifluoroacetyl)pteroic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

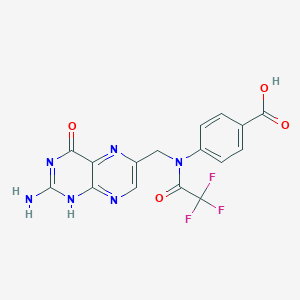

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-(2,2,2-trifluoroacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N6O4/c17-16(18,19)14(29)25(9-3-1-7(2-4-9)13(27)28)6-8-5-21-11-10(22-8)12(26)24-15(20)23-11/h1-5H,6H2,(H,27,28)(H3,20,21,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGIHDXKYQLIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403885 | |

| Record name | N10-(Trifluoroacetyl)pteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37793-53-6 | |

| Record name | N10-(Trifluoroacetyl)pteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-10-(trifluoroacetyl)pteroic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"chemical properties of N10-(Trifluoroacetyl)pteroic acid"

An In-depth Technical Guide to the Chemical Properties and Applications of N10-(Trifluoroacetyl)pteroic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal synthetic intermediate derived from pteroic acid, the core scaffold of folic acid. The introduction of the trifluoroacetyl protecting group at the N10 position is a critical strategic maneuver in medicinal chemistry, enabling precise modifications at other molecular sites. This guide provides a comprehensive overview of the chemical properties, synthesis, stability, and reactivity of this compound. It is intended for researchers, chemists, and drug development professionals who utilize this compound in the synthesis of complex folate analogs, targeted drug delivery systems, and antifolate therapeutics such as methotrexate derivatives.

Chemical Identity and Physicochemical Properties

This compound is structurally characterized by a pteridine ring system linked via a methylene bridge to a p-aminobenzoic acid (PABA) moiety, where the secondary amine (N10) is acylated with a trifluoroacetyl group. This chemical modification significantly alters the reactivity of the parent pteroic acid molecule, rendering the N10 nitrogen non-nucleophilic and allowing for selective chemistry, primarily at the terminal carboxylic acid.

Structural and Chemical Identifiers

The fundamental identifiers for this compound are crucial for accurate sourcing and regulatory documentation.

| Identifier | Value | Source(s) |

| CAS Number | 37793-53-6 | [1][2] |

| Molecular Formula | C₁₆H₁₁F₃N₆O₄ | [1][3][4] |

| Molecular Weight | 408.29 g/mol | [1][4] |

| IUPAC Name | 4-[--INVALID-LINK--amino]benzoic acid | [1][] |

| SMILES | C1=CC(=CC=C1C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)C(F)(F)F | [1] |

| InChIKey | IJGIHDXKYQLIMA-UHFFFAOYSA-N | [1] |

Physicochemical Data

The physical properties of the compound are summarized below. The trifluoroacetyl group imparts increased thermal stability and altered solubility compared to its parent compound, pteroic acid.

| Property | Value | Source(s) |

| Appearance | Yellow to dark brown solid | [4][6][7] |

| Melting Point | 270 °C (with decomposition) | [3][4][] |

| Solubility | Slightly soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) | [3][][7] |

| Storage Temperature | 2-8 °C, in a dry, dark place under an inert atmosphere | [3][4][] |

| Stability | Hygroscopic; the trifluoroacetyl group is labile to basic conditions | [2][4][7] |

| Predicted pKa | 4.11 ± 0.10 | [3][7] |

Chemical Structure Diagram

Caption: Figure 1: Chemical Structure of this compound.

Synthesis and Purification

The synthesis of this compound is an N-acylation reaction.[8] The choice of acylating agent and reaction conditions are critical for achieving high yield and purity. The primary challenge in synthesis is the purity of the starting material, pteroic acid, as contaminants like folic acid are difficult to remove from the final product.[2]

General Synthesis Workflow

The process involves the activation of the N10-amine of pteroic acid for acylation, followed by reaction with a trifluoroacetyl source and subsequent purification.

Caption: Figure 2: General Synthesis & Purification Workflow.

Experimental Protocol 1: Synthesis using Trifluoroacetic Anhydride (TFAA)

This method utilizes the highly reactive TFAA as the acylating agent.

Materials:

-

Pteroic Acid (1.0 g)

-

Trifluoroacetic Anhydride (TFAA) (3.0 mL)

-

Dimethyl Sulfoxide (DMSO)

-

Deionized Water

Procedure:

-

Cool a round-bottom flask containing pteroic acid (1.0 g) in an ice-water bath.[2]

-

Slowly add cold TFAA (3.0 mL) to the flask with stirring.

-

Continue stirring in the ice bath for 30 minutes, then remove the flask from the bath and stir for an additional 4 hours at room temperature. The reaction may be left overnight.[2]

-

Evaporate the excess TFAA under reduced pressure.

-

Dry the resulting crude solid in a vacuum desiccator over NaOH pellets.[2]

-

For purification, dissolve the crude material in a minimal amount of DMSO (approx. 6 mL).

-

Perform fractional precipitation: Slowly add water (12 mL) with stirring while maintaining the temperature around 20°C. An initial, more impure precipitate may form. Filter this off.[2]

-

To the filtrate, add more water (another 13 mL) to precipitate a second fraction.

-

Add a final portion of water (13 mL) to the new filtrate to obtain the purest fraction of the product.[2]

-

Filter the final precipitate, wash with a small amount of cold water, and dry thoroughly in a vacuum desiccator over NaOH.[2]

Experimental Protocol 2: Synthesis using Trifluoroacetyl Chloride

This alternative method uses trifluoroacetyl chloride, which may offer better cost-efficiency in larger-scale syntheses.[9]

Materials:

-

Pteroic Acid (1.0 g)

-

Trifluoroacetyl Chloride

-

Anhydrous organic solvent (e.g., N,N-Dimethylformamide - DMF)

-

Alcohol (e.g., Methanol or Ethanol) for precipitation

Procedure:

-

Dissolve pteroic acid in the chosen anhydrous organic solvent in a flask equipped with a dropping funnel.

-

Cool the solution to between -18°C and -12°C using a suitable cooling bath.[9]

-

Slowly add trifluoroacetyl chloride (a molar excess of approximately 10-12.5%) dropwise to the cooled solution while maintaining the low temperature.[9]

-

After the addition is complete, maintain the temperature and continue stirring for a prescribed period to ensure the reaction goes to completion.

-

Purify the product directly from the reaction mixture via alcohol precipitation. This avoids a traditional aqueous workup and recrystallization.[9]

-

The precipitated product is filtered, washed with a small amount of cold alcohol, and dried under vacuum.

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the trifluoroacetyl group, which serves two primary functions: protecting the N10 amine and activating the molecule for specific downstream reactions.

Role as a Protected Intermediate

The electron-withdrawing nature of the trifluoroacetyl group deactivates the N10 nitrogen, preventing it from participating in nucleophilic reactions. This is essential for synthetic strategies that require modification of the C-terminal carboxylic acid. For example, coupling reactions with amino acids or other moieties can be performed selectively at the carboxyl group without interference from the N10 position.[10] This is a standard technique in the synthesis of methotrexate and its analogs.[11]

Deprotection of the Trifluoroacetyl Group

The trifluoroacetyl group is a labile protecting group that can be readily removed under mild basic conditions. This chemical property is crucial for the final step in synthesizing folic acid or methotrexate analogs, unmasking the N10 amine to yield the final active compound.

Deprotection Protocol:

-

The protected compound is dissolved in an alcohol, such as ethanol.

-

A stoichiometric equivalent of an alkali metal hydroxide (e.g., potassium hydroxide) in aqueous ethanol is added slowly.[12]

-

The reaction is typically maintained at or below room temperature, and the pH is carefully controlled to remain below 9 to avoid side reactions.[12][13]

-

The deprotected pteroic acid derivative can then be isolated.

Stability and Storage

The compound is hygroscopic and should be stored in a dry, inert atmosphere.[4][7] In aqueous buffer solutions at neutral pH, the trifluoroacetyl group can undergo slow hydrolysis.[2] Therefore, for long-term storage, the solid material should be kept at refrigerated temperatures (2-8°C) and protected from moisture and light.[3][]

Spectroscopic Characterization (Expected)

While public spectral databases have limited specific data for this compound, its structure allows for the confident prediction of key spectroscopic features.

-

¹H NMR: The spectrum would be complex. Key signals would include multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the pteridine and PABA rings. A characteristic singlet or AB quartet for the C⁹ methylene protons (CH₂) would likely appear around 4.5-5.0 ppm.

-

¹³C NMR: The spectrum would show a number of signals in the aromatic region (110-160 ppm). The carbonyl carbons of the carboxylic acid and the trifluoroacetyl amide would be downfield (165-175 ppm). The CF₃ carbon would appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A strong singlet would be observed, characteristic of the three equivalent fluorine atoms of the CF₃ group. This signal provides a clear and unambiguous marker for the presence of the trifluoroacetyl moiety.

-

Mass Spectrometry (MS): In electrospray ionization (ESI-MS), the compound would show a strong ion corresponding to its molecular weight. In negative ion mode, the [M-H]⁻ ion would be observed at m/z ≈ 407.3. In positive ion mode, the [M+H]⁺ ion would be at m/z ≈ 409.3.

Applications in Medicinal Chemistry and Drug Development

The primary utility of this compound is as a building block for complex folate-based molecules.

Synthesis of Antifolates

It is a key precursor in the synthesis of methotrexate and its derivatives.[11] The protected pteroic acid core allows for the coupling of various amino acid esters (like diethyl L-glutamate) to the carboxylic acid, followed by deprotection to yield the final drug substance.[10][12]

Folate-Targeted Drug Delivery

Many cancer cells overexpress folate receptors on their surface. This biological feature is exploited to create targeted therapies. This compound is used to construct conjugates where the pteroic acid moiety acts as a targeting ligand. A cytotoxic drug or imaging agent is attached to the carboxylic acid terminus. After administration, the conjugate binds to folate receptors, facilitating the selective uptake of the payload into cancer cells, thereby increasing efficacy and reducing systemic toxicity.[3][4][]

Caption: Figure 3: Application in Folate-Targeted Drug Conjugates.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin and serious eye irritation and may cause respiratory irritation. Furthermore, it is suspected of causing cancer.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, must be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

References

- 1. This compound | C16H11F3N6O4 | CID 135405262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. schircks.ch [schircks.ch]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 37793-53-6 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound CAS#: 37793-53-6 [m.chemicalbook.com]

- 8. Acylation - Wikipedia [en.wikipedia.org]

- 9. CN110563730B - High purity N10Preparation method of (E) -trifluoroacetyl pteroic acid - Google Patents [patents.google.com]

- 10. US8044200B2 - Synthesis and purification of pteroic acid and conjugates thereof - Google Patents [patents.google.com]

- 11. Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]

- 13. CA1077477A - Synthesis of methotrexate - Google Patents [patents.google.com]

A Senior Scientist's Guide to N¹⁰-(Trifluoroacetyl)pteroic Acid: A Key Intermediate for Folate Receptor-Targeted Drug Delivery

Executive Summary

The imperative to enhance the therapeutic index of potent cytotoxic agents has driven the development of targeted drug delivery systems. Among the most promising strategies is the exploitation of the folate receptor (FR), a cell-surface protein significantly overexpressed in a wide array of human cancers compared to its limited expression in healthy tissues.[1][2][3][4] This differential expression provides a unique molecular gateway for the selective delivery of therapeutic payloads. Folic acid and its structural analogs, such as pteroic acid, serve as high-affinity ligands for orchestrating this targeted approach.[1][5]

This technical guide provides an in-depth exploration of N¹⁰-(Trifluoroacetyl)pteroic acid, a critical chemical intermediate that facilitates the synthesis of precisely engineered pteroate-conjugated therapeutics. We will dissect the underlying biological rationale, provide detailed, field-tested protocols for synthesis and conjugation, and outline a comprehensive validation workflow for the resulting drug delivery systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the folate receptor pathway for next-generation cancer therapies.

The Biological Rationale: Folate Receptor-Mediated Endocytosis

The efficacy of folate-targeted therapy hinges on a fundamental biological process: receptor-mediated endocytosis. Cancer cells, with their accelerated proliferation rates, have a heightened demand for folic acid to support nucleotide biosynthesis and DNA synthesis.[6][7] This metabolic requirement leads to the significant upregulation of Folate Receptor Alpha (FRα) on the cell surface.

The targeting mechanism proceeds as follows:

-

Binding: A folate-conjugated drug or nanoparticle binds with high affinity to the FRα on the cancer cell surface.[5]

-

Internalization: The cell membrane invaginates around the receptor-ligand complex, forming an endocytic vesicle known as an endosome.[8][9][10] This process effectively shuttles the therapeutic payload from the extracellular environment into the cell's interior.[5][11]

-

Acidification & Release: The endosome matures and its internal pH drops to approximately 5. This acidic environment can trigger the release of the drug from its carrier, often by cleaving an acid-labile linker.[8]

-

Cytoplasmic Delivery: The released drug can then escape the endosome and enter the cytoplasm to exert its therapeutic effect on its intracellular target.

This "Trojan Horse" strategy ensures that the cytotoxic agent is concentrated within malignant cells, thereby minimizing collateral damage to healthy tissues and reducing systemic side effects.[5]

References

- 1. Targeted drug delivery via the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. In Vitro and In Vivo evaluation of a novel folate-targeted theranostic nanoemulsion of docetaxel for imaging and improved anticancer activity against ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Folate targeting - Wikipedia [en.wikipedia.org]

- 6. Advances in targeting the folate receptor in the treatment/imaging of cancers - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04004K [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]

- 9. Endocytosis of GPI-linked membrane folate receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endocytosis of GPI-linked membrane folate receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Folate receptor endocytosis and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

"N10-(Trifluoroacetyl)pteroic acid CAS number 37793-53-6 properties"

An In-Depth Technical Guide to N10-(Trifluoroacetyl)pteroic Acid (CAS 37793-53-6): Properties, Synthesis, and Applications

Introduction

This compound is a critical synthetic intermediate derived from pteroic acid, a core structural component of folic acid.[1] Its significance in the fields of medicinal chemistry and drug development stems from its role as a protected precursor for the synthesis of complex folic acid conjugates.[2][3][] The trifluoroacetyl group serves as a robust protecting group for the N10 amine, enabling selective chemical modifications at other positions of the molecule. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, and its pivotal applications in the development of targeted therapeutics and diagnostic agents.

Physicochemical Properties

This compound is typically a brown to dark brown solid.[2] Its key properties are summarized in the table below. Proper handling and storage are crucial; the compound is hygroscopic and should be stored in a dark, dry place under an inert atmosphere, with long-term storage recommended at 2-8°C.[2][3][][5]

| Property | Value | References |

| CAS Number | 37793-53-6 | [2][6][7] |

| Molecular Formula | C₁₆H₁₁F₃N₆O₄ | [2][5][7] |

| Molecular Weight | 408.29 g/mol | [5][7][8] |

| Melting Point | 270 °C (with decomposition) | [2][9] |

| Appearance | Brown to Dark Brown Solid | [2] |

| Solubility | Slightly soluble in DMF and DMSO | [2][] |

| Storage Temperature | 2-8°C, Keep in dark place, Inert atmosphere | [2][3][5] |

| Stability | Hygroscopic | [2] |

Synthesis and Purification

The synthesis of this compound involves the acylation of the N10-amine of pteroic acid. The trifluoroacetyl group is introduced using a powerful acylating agent, most commonly trifluoroacetic anhydride (TFAA). The choice of this protecting group is strategic; it is stable enough to withstand subsequent reaction conditions yet can be removed under specific, controlled hydrolysis.

Synthetic Pathway: Acylation with Trifluoroacetic Anhydride (TFAA)

A prevalent method involves the direct reaction of pteroic acid with TFAA.[6][10] An alternative approach utilizes trifluoroacetyl chloride, which is reported to be a higher-yield and more cost-effective method suitable for larger-scale production.[11]

The following workflow diagram illustrates the key steps of the synthesis and purification process using TFAA.

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol (TFAA Method)

This protocol is a synthesis of established laboratory procedures.[6][10] A critical prerequisite is that the starting pteroic acid must be free from folic acid contamination, as the resulting N10-(Trifluoroacetyl)folic acid is difficult to separate from the desired product.[10]

Materials:

-

Pteroic Acid (10 g)

-

Trifluoroacetic Anhydride (TFAA), cold (30 mL)

-

Dimethyl sulfoxide (DMSO)

-

Deionized Water

-

1 L Round Bottom Flask with magnetic stir bar

-

Ice water bath

-

Rotary evaporator

-

Vacuum desiccator with NaOH pellets

Procedure:

-

Reaction Setup: Place 10 g of pteroic acid into a 1 L round bottom flask equipped with a magnetic stir bar. Cool the flask in an ice water bath.

-

Acylation: Slowly add 30 mL of cold TFAA to the flask while stirring. Continue stirring in the ice water bath for 30 minutes to control the initial exothermic reaction.

-

Reaction Completion: Remove the flask from the ice bath and continue stirring at room temperature for 4 hours, then leave it to stand overnight. Causality Note: Allowing the reaction to proceed at room temperature after the initial controlled phase ensures complete acylation without excessive side reactions. Caution: Overpressure may develop in the flask.

-

Work-up: Evaporate the reaction mixture to dryness using a rotary evaporator. The resulting crème-colored suspension should be further dried in a vacuum desiccator over NaOH.

-

Purification via Staged Precipitation: a. Dissolve the dried crude product in 60 mL of DMSO. This step is crucial as most impurities are sparingly soluble and will precipitate first.[10] b. Precipitate 1 (Impure): Slowly add 120 mL of water to the DMSO solution while stirring and maintaining a temperature of approximately 20°C. After 1 hour, filter the precipitate and wash it with a small amount of water. This fraction contains the most impurities.[10] c. Precipitate 2 (Intermediate Purity): To the filtrate from the previous step, slowly add another 130 mL of water. After 1 hour, filter the resulting precipitate and wash it with water. d. Precipitate 3 (Purest Fraction): To the second filtrate, add another 130 mL of water and cool the flask. After 1 hour, filter the final precipitate, wash thoroughly with 300 mL of water, and dry in a vacuum desiccator over NaOH. This final precipitate is the purest form of the product.[10]

Analytical Considerations

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product. However, a key technical insight is the lability of the trifluoroacetyl group. When dissolved in a neutral buffer (pH 7), the TFA group can be slowly cleaved.[10] Analysts must consider this instability when developing and running HPLC methods, potentially using acidic mobile phases to ensure the integrity of the molecule during analysis.

Applications in Research and Drug Development

The primary utility of this compound is as a versatile building block for constructing folate-based molecules for targeted delivery.[1][]

Folate Receptor-Targeted Drug Delivery

Many cancer cells, particularly ovarian and lung cancers, overexpress the folate receptor (FR) on their surface. This biological feature can be exploited to deliver cytotoxic drugs or imaging agents directly to malignant cells, thereby minimizing systemic toxicity. This compound is an essential intermediate in creating these targeted conjugates. The protected N10 position allows for the coupling of the carboxylic acid group to a linker, drug, or imaging payload. Subsequent removal of the TFA group reveals the native folic acid structure, which is recognized and internalized by the FR on cancer cells.[2][3]

This strategy is exemplified in the synthesis of Pafolacianine, an FDA-approved fluorescent imaging agent used to help surgeons identify ovarian cancer lesions during surgery.[12] The synthesis starts with this compound, which is coupled to a protected tyrosine residue and then to a near-infrared dye.[12]

Caption: Conceptual pathway for folate-targeted delivery.

Precursor to Folic Acid Derivatives

Beyond full drug conjugates, the compound is used to synthesize various folic acid derivatives for research purposes, including γ-azido modified folic acid and pteroyl-γ-glutamate-cysteine.[1] These derivatives are instrumental in probing the biological functions of folate pathways and developing novel antifolate agents.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for advanced biomedical research and pharmaceutical development. Its well-defined chemical properties and established synthetic routes allow for the precise construction of sophisticated molecules designed for targeted cancer therapy and diagnostics. A thorough understanding of its synthesis, purification, and handling, particularly the lability of the protecting group under certain analytical conditions, is paramount for researchers aiming to leverage its full potential in creating the next generation of targeted medicines.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. This compound | 37793-53-6 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 5. This compound | 37793-53-6 | FT30146 [biosynth.com]

- 6. prepchem.com [prepchem.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C16H11F3N6O4 | CID 135405262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:37793-53-6 | Chemsrc [chemsrc.com]

- 10. schircks.ch [schircks.ch]

- 11. CN110563730B - High purity N10Preparation method of (E) -trifluoroacetyl pteroic acid - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure of N10-(Trifluoroacetyl)pteroic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N10-(Trifluoroacetyl)pteroic acid is a pivotal synthetic intermediate in the field of medicinal chemistry, primarily utilized in the development of targeted cancer therapeutics. This guide provides a comprehensive technical overview of its core structure, synthesis, and physicochemical properties. We delve into the detailed structural elucidation of this molecule through an analysis of its spectroscopic data. Furthermore, this guide outlines established protocols for its synthesis and purification, discusses the influence of the N10-trifluoroacetyl group on its chemical behavior, and explores its applications in the synthesis of complex folic acid analogs for targeted drug delivery.

Introduction: The Significance of the Pteroic Acid Scaffold

Pteroic acid is a heterocyclic compound that forms the core structure of folic acid (Vitamin B9). The pteridine ring system, composed of fused pyrazine and pyrimidine rings, is a key pharmacophore in a variety of biologically active molecules. In the context of drug development, derivatives of pteroic acid are extensively explored, particularly as antifolate agents that interfere with the metabolic pathways of cancer cells.

This compound is a derivative where the secondary amine at the N10 position is acylated with a trifluoroacetyl group. This modification serves a dual purpose: it acts as a protecting group during the synthesis of more complex molecules and modulates the electronic properties and reactivity of the parent pteroic acid. Its primary role is as a crucial building block for the synthesis of folic acid conjugates designed to specifically target cancer cells that overexpress folate receptors.

Molecular Structure and Key Features

The chemical structure of this compound is characterized by three main components: a pteridine ring system, a p-aminobenzoic acid (PABA) moiety, and a trifluoroacetyl group at the N10 position.

-

Pteridine Ring: This bicyclic heteroaromatic system is comprised of a pyrimidine ring fused to a pyrazine ring. The pteridine core is essential for the biological activity of many of its derivatives.

-

p-Aminobenzoic Acid (PABA) Moiety: This component is linked to the pteridine ring via a methylene bridge.

-

N10-Trifluoroacetyl Group: The introduction of the trifluoroacetyl group at the N10 position significantly impacts the molecule's properties. The strong electron-withdrawing nature of the trifluoromethyl group influences the nucleophilicity of the N10 nitrogen and the overall electronic distribution of the molecule.

A Technical Guide to the Preliminary Biological Investigation of N10-(Trifluoroacetyl)pteroic Acid

Executive Summary

This document provides a comprehensive technical framework for conducting a preliminary investigation into the biological activity of N10-(Trifluoroacetyl)pteroic acid. As a derivative of pteroic acid, a core component of folic acid, this compound presents a rational starting point for exploration as a potential antifolate agent.[1] Antifolates are a critical class of therapeutics that disrupt folate-dependent metabolic pathways essential for cell proliferation, with applications in oncology and microbiology.[2][3][4] This guide is structured for researchers, scientists, and drug development professionals, offering a tiered, logic-driven approach. It moves from foundational enzymatic assays to cell-based cytotoxicity and antimicrobial screening. Each section provides not only detailed, self-validating protocols but also the scientific rationale behind experimental choices, ensuring a robust and well-grounded preliminary study.

Introduction and Scientific Rationale

The Folate Pathway: A Validated Therapeutic Target

Folic acid (Vitamin B9) is a crucial metabolite for all living cells.[3] Its reduced form, tetrahydrofolate (THF), acts as a coenzyme in the transfer of one-carbon units for the synthesis of purines and thymidylate—essential precursors for DNA, RNA, and protein synthesis.[4][5] Consequently, rapidly dividing cells, such as cancer cells and microbes, have a high demand for folate.[2][3]

Antifolates are structural analogs of folic acid that competitively inhibit key enzymes in this pathway, leading to the depletion of essential precursors and subsequent cell death.[4][5] This mechanism has been successfully exploited for over 65 years, with drugs like methotrexate (an inhibitor of Dihydrofolate Reductase) being mainstays in cancer chemotherapy.[2][5] The key distinction that enables antimicrobial therapy is that humans obtain folate from their diet, whereas many bacteria must synthesize it de novo, creating a selective therapeutic window.[3][6]

Caption: The core folate metabolic pathway highlighting key enzymes targeted by antifolates.

This compound: A Compound of Interest

This compound is a known derivative of pteroic acid, formed by the reaction of pteroic acid with trifluoroacetic anhydride.[7] While primarily documented as a synthetic precursor for creating folic acid derivatives, its intrinsic biological activity has not been extensively reported.[1][][9] The trifluoroacetyl group at the N10 position is of particular interest. This modification significantly alters the electronic and steric properties compared to pteroic acid or folic acid, and may serve as more than just a protecting group. It could potentially influence binding affinity to folate-dependent enzymes or affect cellular transport. This lack of data, combined with its structural relationship to folic acid, provides a strong rationale for a preliminary biological investigation.

Investigative Strategy: A Tiered Approach

A logical, tiered workflow is essential for efficiently evaluating a novel compound. This guide proposes a four-tier strategy, starting with broad, high-throughput screening and moving towards more specific mechanistic questions.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifolate - Wikipedia [en.wikipedia.org]

- 5. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 7. prepchem.com [prepchem.com]

- 9. This compound | 37793-53-6 [chemicalbook.com]

Methodological & Application

"using N10-(Trifluoroacetyl)pteroic acid in solid-phase peptide synthesis"

An In-Depth Guide to the Application of N10-(Trifluoroacetyl)pteroic Acid in Solid-Phase Peptide Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of this compound in solid-phase peptide synthesis (SPPS). The primary application detailed herein is the synthesis of folate-conjugated peptides, a critical class of molecules for targeted drug delivery and cellular imaging.

Introduction: The Strategic Convergence of Folate Chemistry and SPPS

The conjugation of peptides to targeting moieties is a cornerstone of modern therapeutic development. Folic acid (folate) has emerged as a premier targeting ligand due to the overexpression of the folate receptor (FR) on the surface of many cancer cells, including those of ovarian, lung, and breast cancers[1]. By attaching a peptide-based therapeutic or imaging agent to folic acid, one can achieve selective delivery to these malignant cells, enhancing efficacy while minimizing off-target toxicity.

This compound is a key building block for this application. It is a derivative of pteroic acid, the core heterocyclic system of folic acid[2][3]. The trifluoroacetyl (TFA) group serves as a temporary protecting group for the N10 amine.

Why is this protection necessary? The N10 amine of the pteroic acid scaffold is a secondary amine and can participate in unwanted side reactions during the amide bond-forming steps of peptide synthesis. The trifluoroacetyl group "caps" this reactive site, ensuring that coupling reactions occur only at the desired positions. Its true utility, however, lies in its unique chemical lability.

The trifluoroacetyl group is stable under the acidic conditions used to remove many common side-chain protecting groups (e.g., Boc, Trt) but can be cleaved under basic conditions[4]. This "orthogonal" removal strategy is fundamental to the complex, multi-step syntheses common in modern peptide chemistry, allowing for precise, sequential chemical modifications. This guide will elucidate the principles, protocols, and best practices for leveraging this powerful reagent in SPPS.

The Chemistry: Rationale and Mechanistic Underpinnings

A successful synthesis is built on a solid understanding of the underlying chemical principles. The use of this compound in SPPS is a study in the strategic management of protecting groups.

The N10-(Trifluoroacetyl) Protecting Group: An Orthogonal Tool

The trifluoroacetyl group is considered "semi-orthogonal" to the 9-fluorenylmethoxycarbonyl (Fmoc) group and fully orthogonal to acid-labile groups like tert-butoxycarbonyl (Boc)[4].

-

Fmoc Group: Removed by mild bases, typically 20% piperidine in DMF.

-

N10-Trifluoroacetyl Group: Requires stronger basic conditions for removal, such as dilute ammonium hydroxide or prolonged exposure to piperidine solutions[4]. This differential lability allows for the removal of an Fmoc group without disturbing the N10-TFA group.

-

Acid-Labile Groups (Boc, tBu, Trt): Removed by strong acids, typically Trifluoroacetic Acid (TFA). The N10-TFA group is completely stable to these conditions.

This orthogonality is the key to the entire synthetic strategy. It allows a researcher to build a peptide chain using standard Fmoc-SPPS, attach the pteroic acid moiety, and then cleave the entire construct from the resin using acid, all while the N10 position remains securely protected.

The Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support[5]. This simplifies the purification process to mere filtration and washing after each step. The general cycle is a foundational concept.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Application Workflow: Synthesis of a Folate-Peptide Conjugate

The primary goal is to conjugate the pteroic acid moiety to a specific site on a synthetic peptide, typically the side chain of a lysine residue or the N-terminus. The following workflow outlines a general strategy using Fmoc-SPPS.

Caption: General workflow for synthesizing a folate-peptide conjugate via SPPS.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions may vary based on the specific peptide sequence and scale. All operations should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: Coupling of this compound to Resin-Bound Peptide

This protocol assumes the peptide has been synthesized on a Rink Amide resin and the target for conjugation is the N-terminal amine, which has just been Fmoc-deprotected.

Materials:

-

Resin-bound peptide (0.1 mmol scale)

-

This compound (81.6 mg, 0.2 mmol, 2 eq.)

-

HBTU (75.8 mg, 0.2 mmol, 2 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (70 µL, 0.4 mmol, 4 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed using standard methods (20% piperidine in DMF for 10 min, followed by extensive DMF washes). The resin should be swelled in DMF.

-

Activation of Pteroic Acid: In a separate vial, dissolve this compound and HBTU in 2 mL of DMF. Add DIPEA. Allow the solution to pre-activate for 5-10 minutes at room temperature. The solution should turn a yellowish color.

-

Coupling Reaction: Add the activated pteroic acid solution to the vessel containing the peptide resin. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative test (beads remain colorless or yellow) indicates the successful consumption of all free primary amines. If the test is positive (blue beads), the coupling is incomplete; allow the reaction to proceed for another 1-2 hours or consider a recoupling step.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 2: Cleavage from Resin and Global Deprotection

Materials:

-

Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% deionized water.

-

Cold diethyl ether.

Procedure:

-

Place the dry, peptide-bound resin in a reaction vessel.

-

Add the freshly prepared cleavage cocktail (approx. 10 mL per 0.1 mmol of resin).

-

Causality: TFA cleaves the peptide from the acid-sensitive linker and removes acid-labile side-chain protecting groups (e.g., Boc, tBu). TIPS acts as a scavenger to trap reactive carbocations generated during this process, preventing side reactions with sensitive residues like Tryptophan or Methionine[5].

-

-

Agitate the slurry at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA filtrate into a centrifuge tube.

-

Add 40-50 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet two more times with cold ether.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. At this stage, the peptide is cleaved and side-chain deprotected, but the N10 position is still protected with the TFA group.

Protocol 3: Final Deprotection of the N10-Trifluoroacetyl Group

Procedure:

-

Dissolve the crude, N10-TFA-protected peptide in a minimal amount of aqueous buffer (e.g., 10% acetonitrile in water).

-

Adjust the pH of the solution to ~9.5 by the dropwise addition of dilute (e.g., 5%) ammonium hydroxide.

-

Stir the solution at room temperature and monitor the reaction by reverse-phase HPLC (RP-HPLC). The deprotected product will have a different retention time than the starting material. The reaction is typically complete within 1-2 hours.

-

Once the deprotection is complete, neutralize the solution with dilute acetic acid.

-

Lyophilize the solution to obtain the crude, fully deprotected folate-peptide conjugate.

-

Purify the final product using preparative RP-HPLC and confirm its identity by mass spectrometry.

Data Summaries and Troubleshooting

Table 1: Orthogonality of Key Protecting Groups in SPPS

| Protecting Group | Abbreviation | Common Cleavage Reagent | Stability Conditions |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Stable to acid |

| tert-Butoxycarbonyl | Boc | 95% TFA | Stable to mild base |

| Trityl | Trt | 95% TFA (with scavengers) | Stable to mild base |

| N10-Trifluoroacetyl | TFA | Dilute NH4OH (pH ~9.5) | Stable to strong acid (TFA) [4] |

Table 2: Common Coupling Reagents for SPPS

| Reagent | Name | Advantages |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High efficiency, stable intermediates[8]. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, good for sterically hindered couplings[9]. |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Cost-effective, minimizes racemization[7][10]. |

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Coupling of Pteroic Acid | 1. Poor solubility of pteroic acid derivative. 2. Steric hindrance on the peptide. 3. Insufficient activation/reagents. | 1. Add a small amount of DMSO to the DMF to improve solubility[11]. 2. Increase coupling time; use a more potent coupling reagent like HATU. 3. Use a higher excess of reagents (e.g., 3-4 eq.) and ensure pre-activation is complete. |

| Low Yield After Cleavage | 1. Incomplete cleavage from the resin. 2. Peptide is insoluble in the cleavage cocktail. | 1. Increase cleavage time or use a stronger acid cocktail if the linker is resistant. 2. This is rare but can happen with very hydrophobic peptides; alternative cleavage strategies may be needed. |

| Unidentified Peaks in Final Product | 1. Side reactions during cleavage due to insufficient scavengers. 2. Incomplete N10-TFA deprotection. 3. Trifluoroacetylation of free amines from the TFA cleavage cocktail[12][13]. | 1. Ensure adequate scavengers (TIPS, water) are used, especially for Trp, Met, or Cys-containing peptides. 2. Increase base concentration or reaction time for the final deprotection step; monitor by HPLC. 3. This is a known artifact. Ensure all amines are protected before the final acid cleavage step. |

References

- 1. Synthesis and Characterization of Folic Acid-Conjugated Terbium Complexes as Luminescent Probes for Targeting Folate Receptor-Expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 37793-53-6 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. people.uniurb.it [people.uniurb.it]

- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 9. bachem.com [bachem.com]

- 10. peptide.com [peptide.com]

- 11. Folic acid functionalization for targeting self-assembled paclitaxel-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

Application Notes & Protocols: N10-(Trifluoroacetyl)pteroic Acid for Folate Receptor-Targeted Imaging Agents

An Application Guide for Researchers and Drug Development Professionals

Abstract

The folate receptor (FR), particularly the alpha isoform (FRα), is a well-validated biomarker that is overexpressed in a high percentage of epithelial cancers, including those of the ovary, lung, breast, and kidney, while its expression in healthy tissues is highly restricted.[1][2][3][4] This differential expression profile makes the FR an exceptional target for the selective delivery of imaging and therapeutic agents to malignant cells.[5] Folic acid and its derivatives, as high-affinity ligands for the FR, serve as ideal targeting moieties.[2] The synthesis of folate-conjugates, however, requires careful chemical strategy to ensure that the imaging or therapeutic payload is attached correctly without compromising the ligand's ability to bind to the receptor. N10-(Trifluoroacetyl)pteroic acid is a critical intermediate in this process.[][7] The trifluoroacetyl group serves as a robust protecting group for the N10-amino position of pteroic acid, allowing for selective modification at the carboxylic acid position. This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound and its subsequent use in creating folate receptor-targeted imaging agents, along with methods for their in vitro and in vivo validation.

The Principle of Folate Receptor-Targeted Imaging

The core strategy of folate-targeted imaging hinges on the biological process of receptor-mediated endocytosis.[8][9] Folate-conjugated imaging agents bind with high affinity to FRs on the cancer cell surface. This binding event triggers the internalization of the entire receptor-ligand complex into the cell within an endosome.[10] This mechanism effectively concentrates the imaging agent inside the target cancer cells, leading to a strong and specific signal that can be detected by modalities such as PET, SPECT, MRI, or fluorescence imaging, thereby enhancing the contrast between malignant and healthy tissue.[3][11]

Caption: Folate Receptor-Mediated Endocytosis Pathway.

The Intermediate: this compound

This compound is a key precursor for synthesizing well-defined folate-conjugates. Pteroic acid is the core structure of folic acid, lacking only the glutamic acid tail.[] The trifluoroacetyl group protects the secondary amine at the N10 position, preventing it from participating in undesired side reactions during the crucial step of coupling the pteroic acid's carboxyl group to a linker or an imaging moiety.

| Property | Value | Reference |

| CAS Number | 37793-53-6 | [12] |

| Molecular Formula | C₁₆H₁₁F₃N₆O₄ | [13] |

| Molecular Weight | 408.29 g/mol | [12][13] |

| Appearance | Brown to Dark Brown Solid | [14] |

| Melting Point | ~270 °C (decomposes) | [][14][15] |

| Solubility | Slightly soluble in DMSO and DMF | [][15] |

| Storage | 2-8°C, keep in dark place, inert atmosphere | [13][14][15] |

Synthesis and Application Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from pteroic acid using trifluoroacetic anhydride (TFAA). The procedure is adapted from established chemical synthesis methods.[16][17]

Causality: Pteroic acid's N10-amine is nucleophilic and can interfere with subsequent carboxyl activations. TFAA is a powerful acylating agent that selectively adds the trifluoroacetyl protecting group to this amine. The reaction is performed under controlled temperature to manage reactivity and minimize side products.

Caption: Workflow for this compound Synthesis.

Materials & Reagents:

| Reagent | Grade | Supplier | Notes |

| Pteroic Acid | ≥95% | Various | Ensure minimal contamination with folic acid.[17] |

| Trifluoroacetic Anhydride (TFAA) | Reagent Grade | Various | Highly corrosive and moisture-sensitive. Handle in a fume hood. |

| Deionized Water | High Purity | - | For washing. |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add pteroic acid (e.g., 130 mg).[16]

-

Reagent Addition: In a chemical fume hood, carefully add trifluoroacetic anhydride (e.g., 5 mL) to the flask. The mixture will form a suspension.

-

Reaction: Heat the mixture to reflux and maintain for approximately 6 hours.[16] Alternatively, the reaction can proceed at room temperature for an extended period (e.g., overnight to 5 days) with stirring until the solid pteroic acid is fully dissolved.[17][18]

-

Solvent Removal: After the reaction is complete (indicated by the dissolution of the starting material), cool the solution to room temperature. Remove the excess trifluoroacetic anhydride under reduced pressure using a rotary evaporator.

-

Precipitation: To the resulting residue, add a small volume of cold deionized water (e.g., 1-2 mL) and triturate (grind/mix) with a spatula. A yellow to brown solid should precipitate.[16]

-

Washing: Wash the amorphous solid by adding deionized water (e.g., 5 mL), vortexing or sonicating briefly, and centrifuging to pellet the solid. Decant the supernatant. Repeat this washing step at least three times to remove residual acids.[16]

-

Drying: Dry the final product, this compound, in a vacuum desiccator overnight.[17]

Protocol 2: Conjugation to an Amine-Functionalized Imaging Moiety

This protocol provides a general method for coupling the carboxylic acid of this compound to an imaging agent that contains a primary amine (e.g., an amine-linker-dye or an amine-functionalized chelator). This is achieved via standard carbodiimide chemistry.

Causality: Reagents like EDC (a carbodiimide) and NHS activate the carboxylic acid group of the pteroic acid, converting it into an amine-reactive NHS-ester. This intermediate readily reacts with the primary amine of the imaging moiety to form a stable amide bond, linking the targeting ligand to the imaging payload.[19] The N10-trifluoroacetyl group remains intact during this process.

Materials & Reagents:

| Reagent | Purpose |

| This compound | Targeting precursor |

| Amine-functionalized imaging agent | Payload (e.g., Dye-NH₂, Chelator-NH₂) |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) | Carboxyl activating agent |

| N-Hydroxysuccinimide (NHS) | Stabilizes the activated intermediate |

| Anhydrous Dimethylformamide (DMF) or DMSO | Aprotic solvent |

| Diisopropylethylamine (DIPEA) | Non-nucleophilic base |

Step-by-Step Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

-

Activation: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir at room temperature for 1-2 hours to activate the carboxylic acid.

-

Coupling: In a separate vial, dissolve the amine-functionalized imaging agent (1.1 equivalents) in anhydrous DMF/DMSO. If it is a hydrochloride salt, add DIPEA (2-3 equivalents) to neutralize.

-

Reaction: Add the imaging agent solution to the activated pteroic acid solution. Let the reaction proceed at room temperature overnight, protected from light (especially for fluorescent dyes).

-

Deprotection (Optional but typical): After conjugation, the N10-trifluoroacetyl group is typically removed under basic conditions (e.g., dilute ammonium hydroxide or sodium bicarbonate) to yield the final folate-conjugate that can bind to the receptor.

-

Purification: Purify the final conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the product by mass spectrometry and NMR.

Protocol 3: In Vitro Folate Receptor Binding Assay

This competitive radioligand binding assay determines the binding affinity (IC50, Ki) of the synthesized imaging agent for the folate receptor.[20] It measures the ability of the non-radioactive agent to compete with a radiolabeled ligand (e.g., [³H]-folic acid) for binding to FR-positive cell membranes.

Causality: The assay operates on the principle of competitive inhibition. A fixed amount of radiolabeled folic acid and FR-containing cell membranes are incubated with increasing concentrations of the test compound. A potent compound will displace the radioligand from the receptor, resulting in a lower radioactive signal. The concentration at which 50% of the radioligand is displaced is the IC50 value.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Materials:

-

Cells: FR-positive cell line (e.g., KB, IGROV-1, M109-HiFR).[20][21]

-

Radioligand: [³H]-folic acid.

-

Competitors: Unlabeled folic acid (positive control), synthesized imaging agent (test compound).

-

Buffers: Binding Buffer (e.g., PBS, pH 7.4, with 1% BSA), Wash Buffer (Cold PBS).[20]

-

Equipment: 96-well filter plates, vacuum manifold, scintillation counter.

Step-by-Step Procedure:

-

Membrane Preparation: Harvest FR-positive cells, homogenize them in a lysis buffer, and isolate the membrane fraction via ultracentrifugation. Resuspend the membrane pellet in Binding Buffer to a final protein concentration of 1-2 mg/mL.

-

Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: 50 µL Binding Buffer + 50 µL [³H]-folic acid solution.

-

Non-Specific Binding (NSB): 50 µL of a high concentration of unlabeled folic acid (e.g., 100 µM) + 50 µL [³H]-folic acid solution.[20]

-

Competition: 50 µL of increasing concentrations of your test imaging agent + 50 µL [³H]-folic acid solution.

-

-

Reaction: Add 100 µL of the cell membrane preparation to all wells.

-

Incubation: Incubate the plate for 1-2 hours at 4°C or room temperature to allow binding to reach equilibrium.

-

Harvesting: Transfer the contents of each well to a 96-well filter plate. Rapidly wash the filters three times with ice-cold Wash Buffer using a vacuum manifold to separate bound from unbound radioligand.

-

Counting: After washing, add scintillation cocktail to each well of the filter plate and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

-

Plot the percentage of specific binding against the log concentration of the test agent.

-

Determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression analysis.[20]

-

Protocol 4: In Vitro Cellular Uptake and Competition Assay

This assay validates that the imaging agent is internalized by FR-positive cells in a receptor-specific manner. It compares uptake in FR-positive cells versus FR-negative cells and includes a competition control.[22]

Causality: If the imaging agent's uptake is truly mediated by the folate receptor, it should be significantly higher in cells that overexpress the receptor (e.g., KB) compared to cells that do not (e.g., HT-1080).[22] Furthermore, this uptake should be competitively blocked by co-incubation with an excess of free folic acid, which saturates the receptors and prevents the imaging agent from binding.

Materials:

-

Cells: One FR-positive line (e.g., KB) and one FR-negative line (e.g., HT-1080).[22]

-

Agent: Fluorescently-labeled folate-imaging agent.

-

Control: Free folic acid.

-

Media: Folate-free cell culture medium (critical to avoid competition from media components).

-

Equipment: Flow cytometer or fluorescence microscope.

Step-by-Step Procedure:

-

Cell Seeding: Seed FR-positive and FR-negative cells in separate plates (e.g., 24-well plates) and allow them to adhere overnight in folate-free medium.

-

Competition (Control Group): For competition wells, pre-incubate the cells with a high concentration of free folic acid (e.g., 1 mM) for 30-60 minutes at 37°C.

-

Uptake: Remove the medium and add fresh folate-free medium containing the fluorescent imaging agent to all wells (including the competition group).

-

Incubation: Incubate the cells at 37°C for a set time course (e.g., 1-4 hours).

-

Termination: Stop the uptake by placing the plates on ice. Aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound agent.[20]

-

Analysis:

-

Flow Cytometry: Trypsinize the cells, resuspend them in PBS, and analyze the fluorescence intensity on a flow cytometer.

-

Fluorescence Microscopy: Directly image the cells in the plate to visualize cellular localization of the agent.

-

-

Expected Outcome: A successful FR-targeted agent will show high fluorescence in FR-positive cells, low fluorescence in FR-negative cells, and significantly reduced fluorescence in FR-positive cells pre-treated with excess free folic acid.[22]

Protocol 5: In Vivo Imaging in a Xenograft Tumor Model

This protocol provides a general framework for evaluating the tumor-targeting ability of a folate-imaging agent in vivo using a mouse model with FR-positive tumor xenografts.[9][23]

Causality: An effective targeted imaging agent, when injected systemically, should preferentially accumulate at the site of the FR-positive tumor due to receptor-mediated endocytosis, while clearing relatively quickly from non-target tissues. This differential accumulation creates a high tumor-to-background signal ratio, enabling clear visualization of the tumor.

Materials:

-

Animals: Immunocompromised mice (e.g., nude mice).

-

Cells: FR-positive tumor cells (e.g., KB) for subcutaneous injection.

-

Agent: The synthesized folate-imaging agent (formulated in a biocompatible vehicle like saline).

-

Equipment: An appropriate small animal imaging system (e.g., IVIS for fluorescence, microPET/CT for PET).

Step-by-Step Procedure:

-

Tumor Implantation: Subcutaneously inject FR-positive tumor cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

-

Agent Administration: Administer the folate-imaging agent to the tumor-bearing mice, typically via intravenous (tail vein) injection.

-

Imaging Time Course: Perform whole-body imaging at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to assess the agent's biodistribution, tumor accumulation, and clearance kinetics.[9][23]

-

Competition Study (Optional but Recommended): To confirm targeting specificity in vivo, a cohort of mice can be co-injected with a large excess of a non-imaging folate compound. This should block the uptake of the imaging agent in the tumor.

-

Data Analysis: Quantify the signal intensity in the tumor and other major organs (e.g., liver, kidneys, muscle) at each time point. Calculate tumor-to-background ratios to assess targeting efficacy.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Synthesis | Incomplete reaction; impure starting pteroic acid; moisture contamination. | Extend reaction time; use highly pure pteroic acid[17]; ensure all glassware and solvents are anhydrous. |

| No Receptor Binding (High IC50) | N10-protecting group not removed; incorrect conjugation (e.g., at α-carboxyl); steric hindrance from payload. | Confirm deprotection step was successful; redesign linker to be longer or more flexible. |

| High Non-Specific Binding | Agent is too lipophilic; aggregation of the agent. | Modify the linker to be more hydrophilic (e.g., include a PEG spacer); ensure agent is fully solubilized before use. |

| High Kidney Uptake in Vivo | Small molecule agents are often cleared renally; folate receptors are expressed in the kidneys.[4] | This is a known challenge for folate-targeted agents. Strategies include co-infusion of blocking agents like Pemetrexed or optimizing agent size/charge. |

References

- 1. Folate receptor-mediated Therapeutics and Imaging - Biotechnology Kiosk [biotechkiosk.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. Development of Folate Receptor−Targeted PET Radiopharmaceuticals for Tumor Imaging—A Bench-to-Bedside Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Folate-targeted therapeutic and imaging agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 37793-53-6 [chemicalbook.com]

- 8. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo mouse fluorescence imaging for folate-targeted delivery and release kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Folic Acid, Folate Conjugates and Folate Receptors: Novel Applications in Imaging of Cancer and Inflammation-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound | C16H11F3N6O4 | CID 135405262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. usbio.net [usbio.net]

- 14. This compound CAS#: 37793-53-6 [m.chemicalbook.com]

- 15. This compound|lookchem [lookchem.com]

- 16. prepchem.com [prepchem.com]

- 17. schircks.ch [schircks.ch]

- 18. CN110563730B - High purity N10Preparation method of (E) -trifluoroacetyl pteroic acid - Google Patents [patents.google.com]

- 19. Folic Acid-Conjugated CuFeSe2 Nanoparticles for Targeted T2-Weighted Magnetic Resonance Imaging and Computed Tomography of Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Targeting folate receptor with folate linked to extremities of poly(ethylene glycol)-grafted liposomes: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Bioconjugation with N10-(Trifluoroacetyl)pteroic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Use of N10-(Trifluoroacetyl)pteroic Acid in Bioconjugation

Pteroic acid, a key structural component of folic acid, serves as a valuable targeting moiety for directing therapeutic and imaging agents to cells overexpressing folate receptors, a common characteristic of many cancer cells. However, the direct conjugation of pteroic acid can be challenging due to its poor solubility and the presence of multiple reactive functional groups. This compound emerges as a strategically protected precursor, designed to circumvent these issues.[]

The trifluoroacetyl group at the N10 position serves two primary purposes: it enhances the solubility of the pteroic acid backbone in organic solvents commonly used for conjugation reactions and it protects the secondary amine from participating in undesired side reactions. This protecting group is readily cleaved under mild basic conditions, regenerating the native pteroic acid structure after the desired conjugation has been achieved.[2]

This guide provides a comprehensive overview of the bioconjugation techniques involving this compound, with a focus on the widely-used EDC/NHS chemistry for coupling its carboxylic acid moiety to primary amines on biomolecules such as proteins, peptides, and nanoparticles.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is essential for successful bioconjugation.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁F₃N₆O₄ | [3] |

| Molecular Weight | 408.29 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 270 °C (decomposes) | [3] |

| Solubility | Slightly soluble in DMF and DMSO | [] |

Bioconjugation Workflow Overview

The overall workflow for conjugating this compound to an amine-containing biomolecule can be broken down into three main stages: activation and conjugation, deprotection, and purification and characterization.

Figure 1: A generalized workflow for the bioconjugation of this compound.

Part 1: Activation and Conjugation via EDC/NHS Chemistry

The most common strategy for conjugating this compound to biomolecules is through the formation of a stable amide bond between its carboxylic acid group and a primary amine on the target molecule. This is typically achieved using a carbodiimide crosslinker, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two steps:

-

Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.

-

Stabilization and Coupling: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the biomolecule to form a stable amide bond.

Figure 2: Reaction mechanism of EDC/NHS-mediated carboxyl activation and amine coupling.

Protocol 1: EDC/NHS Conjugation of this compound to a Protein

This protocol provides a general procedure for the conjugation of this compound to a protein with available lysine residues. Optimization of the molar ratios of reactants may be necessary depending on the specific protein and desired degree of labeling.

Materials:

-

This compound

-

Protein to be conjugated (in an amine-free buffer, e.g., PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and purification.

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mg/mL).

-

Prepare a solution of the protein in Coupling Buffer at a suitable concentration (e.g., 2-10 mg/mL).

-

Immediately before use, prepare solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each). These reagents are moisture-sensitive and should be used promptly after dissolution.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the desired molar excess of this compound stock solution with the freshly prepared EDC and NHS solutions. A 10-20 fold molar excess of the pteroic acid derivative, EDC, and NHS over the protein is a good starting point.

-

Incubate the activation mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to the Protein:

-

Add the activated this compound mixture to the protein solution.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

-

-

Initial Purification:

-

Remove excess unreacted reagents and byproducts by passing the reaction mixture through a desalting SEC column pre-equilibrated with PBS, pH 7.4. The protein conjugate will elute in the void volume.

-

Part 2: Deprotection of the Trifluoroacetyl Group

The final step in synthesizing the pteroic acid-biomolecule conjugate is the removal of the N10-trifluoroacetyl protecting group. This is typically achieved through mild basic hydrolysis. Ammonium hydroxide is a commonly used reagent for this purpose as it is effective and the excess reagent and ammonia can be easily removed by lyophilization.[2]

Protocol 2: Deprotection using Ammonium Hydroxide

This protocol describes the deprotection of the TFA-protected conjugate obtained from Protocol 1.

Materials:

-

TFA-protected protein conjugate in PBS

-

Concentrated Ammonium Hydroxide (28-30%)

-

Lyophilizer or SpeedVac

-

Final Storage Buffer (e.g., PBS, pH 7.4)

Procedure:

-

pH Adjustment:

-

To the solution of the purified TFA-protected conjugate, add concentrated ammonium hydroxide dropwise while gently vortexing until the pH of the solution is between 9.0 and 10.0. A 1:4 to 1:9 ratio of concentrated ammonium hydroxide to conjugate solution volume can be a starting point.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The progress of the deprotection can be monitored by analytical techniques such as mass spectrometry if feasible.

-

-

Removal of Ammonia:

-

After the incubation, freeze the sample and lyophilize until dry to remove the ammonia and water. Alternatively, a SpeedVac can be used.

-

-

Resuspension:

-

Resuspend the dried, deprotected conjugate in the desired final storage buffer.

-

Part 3: Final Purification and Characterization

After deprotection, it is crucial to purify the final conjugate and characterize it to ensure its identity, purity, and functionality.

Purification

Size-exclusion chromatography (SEC) is a common method for separating the final conjugate from any remaining small molecule impurities and for removing any aggregates that may have formed during the conjugation or deprotection steps.[4]

Characterization

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the final conjugate. This will confirm the successful coupling of pteroic acid and the removal of the trifluoroacetyl group.

-

UV-Vis Spectroscopy:

-

Pteroic acid has a characteristic UV absorbance profile with maxima around 285 nm and 340 nm. The protein will have a maximum absorbance at around 280 nm.

-

By measuring the absorbance of the conjugate at 280 nm and 340 nm, the degree of labeling (DOL), i.e., the average number of pteroic acid molecules per protein, can be estimated. The absorbance of the pteroic acid at 280 nm will contribute to the total absorbance at this wavelength and needs to be corrected for.

-

The concentration of the conjugated pteroic acid can be determined using its molar extinction coefficient at 340 nm. The protein concentration can then be determined from the corrected absorbance at 280 nm.[5]

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Conjugation Efficiency | - Inactive EDC/NHS (hydrolyzed).- Competing nucleophiles in the protein buffer (e.g., Tris, glycine).- Insufficient molar excess of reagents.- Steric hindrance around the amine groups on the biomolecule. | - Use fresh, anhydrous EDC and NHS solutions.- Perform buffer exchange of the protein into an amine-free buffer.- Increase the molar ratio of pteroic acid derivative and coupling reagents.- Consider using a longer linker if steric hindrance is suspected. |

| Protein Precipitation | - High concentration of organic solvent (DMF/DMSO).- Change in pH during the reaction.- Cross-linking between protein molecules if EDC is not quenched properly before adding to the protein. | - Keep the volume of the organic solvent to a minimum.- Ensure adequate buffering capacity.- Use a two-step conjugation protocol where the activated pteroic acid is added to the protein solution. |

| Incomplete Deprotection | - Insufficiently basic pH.- Inadequate reaction time or temperature. | - Ensure the pH is in the range of 9.0-10.0.- Increase the incubation time or perform the reaction at a slightly elevated temperature (e.g., 37°C), monitoring the stability of the protein. |

| Loss of Protein Activity | - Modification of critical amine residues (e.g., in the active site).- Denaturation during pH changes or exposure to organic solvents. | - Reduce the molar excess of the labeling reagents to achieve a lower DOL.- Perform the conjugation and deprotection steps at 4°C.- Screen for optimal pH conditions for both the protein's stability and the reaction efficiency. |

Conclusion

This compound is a valuable reagent for the targeted delivery of biomolecules. Its use allows for efficient and controlled conjugation to amine-containing molecules through well-established chemistries like EDC/NHS coupling. The straightforward deprotection of the trifluoroacetyl group under mild basic conditions makes it a versatile tool in the development of targeted therapeutics and diagnostics. By following the protocols and considering the troubleshooting advice provided in this guide, researchers can effectively utilize this compound to advance their drug development and research objectives.

References

"NMR spectroscopy for characterization of N10-(Trifluoroacetyl)pteroic acid"

An In-Depth Guide to the NMR Spectroscopic Characterization of N10-(Trifluoroacetyl)pteroic Acid

Abstract

This compound is a key synthetic intermediate in the development of folate-based therapeutics and diagnostics. As a derivative of pteroic acid, its precise structural verification is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds.[] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous characterization of this molecule. This application note provides a comprehensive guide, from first principles to advanced protocols, for the complete structural elucidation of this compound using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. We detail field-proven methodologies for sample preparation, data acquisition, and spectral interpretation, emphasizing the causality behind experimental choices to ensure robust and reproducible results for researchers in drug discovery and chemical synthesis.

Foundational Principles: Why NMR is Indispensable

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[2] Unlike mass spectrometry, which provides molecular weight, or IR spectroscopy, which identifies functional groups, NMR provides a detailed atom-by-atom map of the molecular structure, revealing the precise connectivity and chemical environment of each nucleus. For a molecule as complex as this compound, NMR is essential for confirming the successful and site-specific installation of the trifluoroacetyl group.

The Synergy of Multi-Nuclear NMR:

-

¹H NMR (Proton NMR): This is the most sensitive NMR-active nucleus and provides the initial overview of the molecular structure. It allows for the identification and integration of all proton-bearing fragments, such as the aromatic protons on the pteridine and p-aminobenzoic acid rings and the critical methylene bridge protons.

-